Acetamide, N-(2-amino-2-oxoethyl)-2-methoxy-N-(9-methyl-6-(((4-(trifluoromethyl)phenyl)methyl)amino)-9H-purin-2-yl)-
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Overview
Description
CHIR-21208 is a bio-active chemical.
Scientific Research Applications
Synthesis and Imaging Tracers
- The acetamide derivative has been utilized in the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives. These compounds are potential PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), important in neuroimaging studies. The synthesis involves O-[(11)C]methylation and a simplified solid-phase extraction method, yielding high radiochemical purity and specific activity (Gao, Wang, & Zheng, 2016).
Crystal Structure Analysis
- In crystallography, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have been studied for their structural properties. These compounds demonstrate variations in amide group orientations and have been linked to anticonvulsant activities. Stereochemical comparisons with phenytoin, an anticonvulsant drug, highlight molecular features responsible for these activities (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Medicinal Chemistry
- Alkaloids isolated from the stem tuber of Pinellia pedatisecta, including N-(9-((5-methoxypyridin-2-yl)methyl)-9H-purin-6-yl)acetamide, have shown significant cytotoxicity against human cervical cancer HeLa cells. These findings contribute to the exploration of novel anticancer agents (Du, Ding, Mu, Guan, Cheng, Liu, & Guo, 2018).
PET Imaging Studies
- PET imaging studies have used 18F-labeled ligands, such as N-benzyl-N-ethyl-2-[7,8-dihydro-7-(2-18F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide, to investigate their kinetics in the monkey brain and image translocator protein (TSPO) in infarcted rat brains. These studies provide insights into the imaging of TSPO expression in neurological disorders (Yui, Maeda, Kumata, Kawamura, Yanamoto, Hatori, Yamasaki, Nengaki, Higuchi, & Zhang, 2010).
Astrochemistry
- In astrochemistry, the reaction of hydrogen atoms with acetamide, specifically the H-abstraction from the methyl group, produces 2-amino-2-oxoethyl radical. This reaction is significant in the context of the formation of complex organic molecules (COM) under prebiotic or abiotic conditions, highlighting an often overlooked pathway in astrochemical modeling (Haupa, Ong, & Lee, 2020).
properties
CAS RN |
206275-65-2 |
---|---|
Product Name |
Acetamide, N-(2-amino-2-oxoethyl)-2-methoxy-N-(9-methyl-6-(((4-(trifluoromethyl)phenyl)methyl)amino)-9H-purin-2-yl)- |
Molecular Formula |
C19H20F3N7O3 |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
2-[(2-methoxyacetyl)-[9-methyl-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-2-yl]amino]acetamide |
InChI |
InChI=1S/C19H20F3N7O3/c1-28-10-25-15-16(24-7-11-3-5-12(6-4-11)19(20,21)22)26-18(27-17(15)28)29(8-13(23)30)14(31)9-32-2/h3-6,10H,7-9H2,1-2H3,(H2,23,30)(H,24,26,27) |
InChI Key |
YBNROIWEBSZURX-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C(N=C(N=C21)N(CC(=O)N)C(=O)COC)NCC3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)N(CC(=O)N)C(=O)COC)NCC3=CC=C(C=C3)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CHIR-21208; CHIR 21208; CHIR21208; UNII-E4UVE212VL; E4UVE212VL. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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